methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride
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Overview
Description
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is a proprietary non-animal tested, ampholytic terpolymer designed for superior wet hair combing and detangling properties. It is used in both skin and hair care applications. This compound is compatible with most anionic and amphoteric surfactants and provides superior conditioning properties for products with extreme pH ranges . In skin care preparations, it imparts a smooth, velvety feel, reducing tightness after drying .
Preparation Methods
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride can be synthesized by chemically modifying natural polymers, such as cellulose, guar, or chitosan, through the addition of quaternary ammonium compounds side chains . It can also be created from various organic monomers like acrylamide and diallyldimethylammonium chloride, vinylpyrrolidone, and diallyldimethylammonium chloride . The resulting polymers have a long carbon chain with a number of positive charged groups that allow them to bond with the negatively charged surfaces of hair and skin .
Chemical Reactions Analysis
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride undergoes various chemical reactions, including electrostatic bonding and dilution/deposition mechanisms . The positive charges in the polymer are attracted to the negatively charged sites on the surface of hair and skin, allowing the polymer to stay on the surface, set up a film, and resist rinse-off . This characteristic helps the polymer remain effective even through the washing and rinsing phase .
Scientific Research Applications
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is widely used in the personal care industry, particularly in hair and skin care products . It provides excellent moisturization, contributes lubricity, and helps make skin care products easier to apply . In hair care applications, it enables superior detangling and eases wet and dry combing . Additionally, it contributes luster and a soft, silky feel to hair, providing excellent slip, lubricity, and snag-free wet combability without excessive buildup .
Mechanism of Action
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride exerts its effects through electrostatic bonding and dilution/deposition mechanisms . The positive charges in the polymer are attracted to the negatively charged sites on the surface of hair and skin, allowing the polymer to stay on the surface, set up a film, and resist rinse-off . This characteristic helps the polymer remain effective even through the washing and rinsing phase .
Comparison with Similar Compounds
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is part of a broader group of polyquaternium polymers, which include a range of chemically different polymers that all carry an ammonium compound as a cationic functional group . Similar compounds include Polyquaternium-5, Polyquaternium-7, and Polyquaternium-10 . Each of these polymers has unique properties and applications, but this compound is particularly noted for its superior conditioning properties and compatibility with extreme pH ranges .
Properties
IUPAC Name |
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.C4H6O2.C3H4O2.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-3-4(5)6-2;1-2-3(4)5;/h1,6-8H2,2-5H3;3H,1H2,2H3;2H,1H2,(H,4,5);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENPRCSQXGNPCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.COC(=O)C=C.C=CC(=O)O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
197969-51-0 |
Source
|
Record name | Polyquaternium 47 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197969-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197969-51-0 |
Source
|
Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), polymer with methyl 2-propenoate and 2-propenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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